

Docarpamine vs. Placebo for Refractory Ascites: A Comparative Analysis

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Compound of Interest

Compound Name: Docarpamine

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This guide provides a detailed comparison of **docarpamine** and placebo in the treatment of refractory ascites, a severe complication of advanced liver cirrhosis. The information is based on available clinical trial data, focusing on efficacy, safety, and experimental protocols to support further research and development in this area.

Efficacy and Safety Data

The clinical evidence for **docarpamine** in refractory ascites is primarily derived from a small pilot study and a more recent Phase 2a open-label trial. While the pilot study offers a direct comparison to a placebo, the Phase 2a trial provides more extensive data on the potential effects of **docarpamine**.

Pilot Study: Docarpamine vs. Placebo

A pilot study involving 10 cirrhotic patients with refractory ascites directly compared the effects of **docarpamine** to a placebo over an 8-week period.[\[1\]](#)

Table 1: Efficacy Outcomes of the Pilot Study[\[1\]](#)

Outcome	Docarpamine (n=5)	Placebo (n=5)
Ascites Status after 8 weeks	Disappeared completely in 3, decreased in 2	Unchanged or increased in 5
Safety	No side effects were observed in any patient.	-

Phase 2a DREAM Study: Open-Label Evaluation of Docarpamine

The DREAM study, a Phase 2a open-label trial, evaluated the safety and efficacy of **docarpamine** in 16 patients with refractory ascites who required regular large-volume paracentesis (LVP).[2][3][4] Patients received either a low dose (750 mg TID) or a high dose (1500 mg TID) for up to 90 days.[2][3][4]

Table 2: Key Findings of the Phase 2a DREAM Study[2][3][4]

Outcome	Result	p-value
Reduction in Total Ascites Volume	53%	0.01
Reduction in LVP Frequency	44%	0.01
Safety	Well-tolerated; one patient discontinued due to a potentially drug-related adverse event.	N/A

Experimental Protocols

Pilot Study Methodology[1]

- Study Design: A pilot study comparing **docarpamine** to a placebo.
- Participants: 10 cirrhotic patients with refractory ascites.
- Intervention:

- **Docarpamine** group (n=5): Administered **docarpamine**.
- Placebo group (n=5): Administered a placebo.
- Both groups continued with the same dose of diuretics they were receiving before hospitalization.
- Duration: 8 weeks.
- Pharmacokinetic Analysis: Blood samples were taken from seven cirrhotic patients and six healthy subjects after a single 750 mg dose of **docarpamine** to measure plasma levels of free dopamine.

Table 3: Pharmacokinetic Parameters of Free Dopamine after a Single 750 mg **Docarpamine** Dose[1]

Parameter	Healthy Subjects (n=6)	Cirrhotic Patients (n=7)
Cmax (ng/ml)	76.8 +/- 24.1	53.1 +/- 24.9
Tmax (h)	1.3 +/- 0.2	2.7 +/- 0.2
T(1/2) (h)	0.8 +/- 0.1	0.8 +/- 0.1
AUC (ng x h/ml)	97.5 +/- 21.1	100.6 +/- 45.6

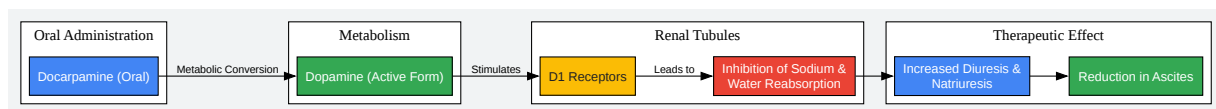
Phase 2a DREAM Study Methodology[2][3][4]

- Study Design: A Phase 2a, open-label trial.
- Participants: 16 patients with refractory ascites requiring regular large-volume paracentesis (LVP).
- Intervention:
 - Low dose group: 750 mg of **docarpamine** three times daily (TID).
 - High dose group: 1500 mg of **docarpamine** three times daily (TID).

- Duration: Up to 90 days.
- Primary Endpoints: Safety and efficacy of **docarpamine** in reducing ascites volume and the frequency of LVP procedures.

Mechanism of Action and Signaling Pathway

Docarpamine is an orally active prodrug of dopamine.[1] After oral administration, it is metabolized in the body to release dopamine. Dopamine is known to have effects on the cardiovascular and renal systems that can be beneficial in managing fluid overload.[1] In the kidneys, dopamine stimulates D1 receptors in the renal tubules, which inhibits the reabsorption of sodium and water, leading to diuresis and natriuresis.[1] This increase in sodium and water excretion can help to reduce the accumulation of ascitic fluid.

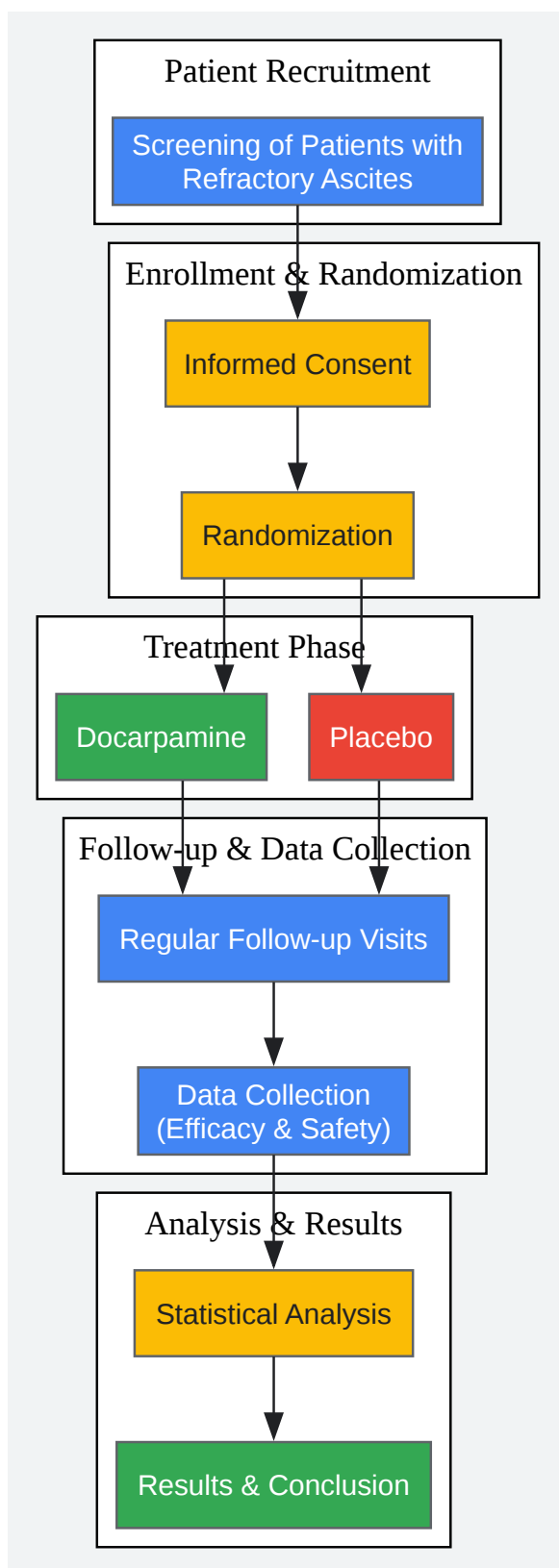


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Docarpamine's Mechanism of Action

Clinical Trial Workflow

The evaluation of a new drug like **docarpamine** for refractory ascites typically follows a structured clinical trial process to ensure safety and efficacy.



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Typical Clinical Trial Workflow

Conclusion

The available data, although limited, suggests that **docarpamine** may be a promising therapeutic agent for the management of refractory ascites. The pilot study indicated a significant improvement in ascites in patients treated with **docarpamine** compared to placebo, with no reported side effects.[1] The more recent DREAM study further supports the potential efficacy of **docarpamine** in reducing ascites volume and the need for LVP procedures in a larger group of patients.[2][3][4]

However, it is crucial to acknowledge the limitations of the current evidence. The pilot study was very small, and the DREAM study was open-label and not placebo-controlled. Therefore, larger, multi-center, randomized, double-blind, placebo-controlled trials are necessary to definitively establish the efficacy and safety profile of **docarpamine** for the treatment of refractory ascites. These future studies will be essential to confirm the promising but preliminary findings presented in this guide.

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